molecular formula C17H18N6O3S4 B302530 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-{2-[(2-morpholin-4-yl-2-oxoethyl)sulfanyl]-1,3-benzothiazol-6-yl}acetamide

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-{2-[(2-morpholin-4-yl-2-oxoethyl)sulfanyl]-1,3-benzothiazol-6-yl}acetamide

Cat. No. B302530
M. Wt: 482.6 g/mol
InChI Key: ZNDACUAYQHWSDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-{2-[(2-morpholin-4-yl-2-oxoethyl)sulfanyl]-1,3-benzothiazol-6-yl}acetamide is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been shown to have a mechanism of action that affects biochemical and physiological processes in the body.

Mechanism of Action

The mechanism of action of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-{2-[(2-morpholin-4-yl-2-oxoethyl)sulfanyl]-1,3-benzothiazol-6-yl}acetamide involves the inhibition of enzymes that are involved in various biochemical pathways in the body. This compound has been shown to inhibit the activity of topoisomerase II, which is an enzyme that is involved in DNA replication and cell division. Inhibition of this enzyme can lead to cell death and has been studied for its potential use in the treatment of cancer.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-{2-[(2-morpholin-4-yl-2-oxoethyl)sulfanyl]-1,3-benzothiazol-6-yl}acetamide have been studied in various in vitro and in vivo models. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-{2-[(2-morpholin-4-yl-2-oxoethyl)sulfanyl]-1,3-benzothiazol-6-yl}acetamide in lab experiments include its potential as a new drug candidate for the treatment of cancer. However, there are also limitations to its use in lab experiments, including the need for further studies to determine its safety and efficacy in human clinical trials.

Future Directions

There are many future directions for the study of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-{2-[(2-morpholin-4-yl-2-oxoethyl)sulfanyl]-1,3-benzothiazol-6-yl}acetamide. One area of interest is in the development of new drugs for the treatment of cancer. This compound has shown promising results in preclinical studies and further research is needed to determine its potential as a new cancer therapy. Additionally, further studies are needed to determine the safety and efficacy of this compound in human clinical trials.

Synthesis Methods

The synthesis of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-{2-[(2-morpholin-4-yl-2-oxoethyl)sulfanyl]-1,3-benzothiazol-6-yl}acetamide has been achieved using different methods. One such method involves the reaction of 2-mercaptobenzothiazole with 2-bromoacetamide, followed by the reaction with 2-morpholinoethylamine and 5-amino-1,3,4-thiadiazole-2-thiol. The resulting product is then purified and characterized using various analytical techniques.

Scientific Research Applications

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-{2-[(2-morpholin-4-yl-2-oxoethyl)sulfanyl]-1,3-benzothiazol-6-yl}acetamide has been studied for its potential applications in scientific research. One area of interest is in the development of new drugs for the treatment of various diseases. This compound has been shown to have anticancer activity and has been studied for its potential use in the treatment of breast cancer, lung cancer, and colon cancer.

properties

Product Name

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-{2-[(2-morpholin-4-yl-2-oxoethyl)sulfanyl]-1,3-benzothiazol-6-yl}acetamide

Molecular Formula

C17H18N6O3S4

Molecular Weight

482.6 g/mol

IUPAC Name

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-1,3-benzothiazol-6-yl]acetamide

InChI

InChI=1S/C17H18N6O3S4/c18-15-21-22-17(30-15)27-8-13(24)19-10-1-2-11-12(7-10)29-16(20-11)28-9-14(25)23-3-5-26-6-4-23/h1-2,7H,3-6,8-9H2,(H2,18,21)(H,19,24)

InChI Key

ZNDACUAYQHWSDO-UHFFFAOYSA-N

SMILES

C1COCCN1C(=O)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)CSC4=NN=C(S4)N

Canonical SMILES

C1COCCN1C(=O)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)CSC4=NN=C(S4)N

Origin of Product

United States

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